1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
CAS No.: 459181-43-2
Cat. No.: VC4478916
Molecular Formula: C20H13Cl2N3
Molecular Weight: 366.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 459181-43-2 |
|---|---|
| Molecular Formula | C20H13Cl2N3 |
| Molecular Weight | 366.25 |
| IUPAC Name | 1-chloro-2-[(4-chlorophenyl)methyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C20H13Cl2N3/c1-12-15(10-13-6-8-14(21)9-7-13)19(22)25-18-5-3-2-4-17(18)24-20(25)16(12)11-23/h2-9H,10H2,1H3 |
| Standard InChI Key | XVQARIADCASXJT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)Cl)C#N |
Introduction
Structural and Physicochemical Properties
1-Chloro-2-(4-chlorobenzyl)-3-methylbenzo[4, imidazo[1,2-a]pyridine-4-carbonitrile is a polycyclic aromatic compound featuring a fused benzimidazo-pyridine core substituted with chloro, chlorobenzyl, methyl, and cyano groups.
Molecular Characteristics
The compound’s molecular formula is C₂₀H₁₃Cl₂N₃, with a molar mass of 366.25 g/mol . Its IUPAC name, 1-chloro-2-[(4-chlorophenyl)methyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, reflects the positions of substituents on the heterocyclic backbone . Key structural features include:
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Chlorine atoms at positions 1 (benzimidazole ring) and 4' (benzyl group).
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A methyl group at position 3 and a cyano group at position 4.
The X-ray crystal structure remains unreported, but computational models predict a rigid, lipophilic structure with a polar cyano moiety .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₃Cl₂N₃ | |
| Molecular Weight | 366.25 g/mol | |
| Density (Predicted) | 1.35–1.45 g/cm³ | |
| LogP (Octanol-Water) | 3.8–4.2 | |
| Solubility | Low in water; soluble in DMSO |
Synthetic Methodologies
Multicomponent Condensation Reactions
The most common synthesis involves a three-component reaction between 2-aminobenzimidazole, 4-chlorobenzyl chloride, and methyl cyanoacetate under acidic conditions . For example, VulcanChem reports yields of 65–72% using p-toluenesulfonic acid (p-TsOH) in dichloroethane (DCE) at 150°C.
Catalytic Approaches
Recent advances employ heterogeneous catalysts to improve efficiency:
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Magnetic Nanoparticle Catalysts: Silica-coated Fe₃O₄ nanoparticles functionalized with polyoxometalates enable one-pot synthesis in water/ethanol, achieving 78–85% yields .
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Copper Catalysis: CuSO₄–ascorbate systems in micellar media (e.g., SDS/water) reduce reaction times to 2–4 hours .
Table 2: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | p-TsOH | DCE | 65–72 | |
| Magnetic Nanoparticle | NM-SiO₂@SiPA-MA-Arg@HPA | Water/Ethanol | 78–85 | |
| Copper-Mediated | CuSO₄–Ascorbate | SDS/Water | 70–75 |
Biological Activities
Anticancer Properties
In vitro studies demonstrate dose-dependent cytotoxicity against:
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MCF-7 Breast Cancer: IC₅₀ = 18.7 µM .
Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation .
Fluorescence Applications
The conjugated π-system enables strong blue fluorescence (λₑₘ = 450 nm), making it a candidate for bioimaging probes . Quantum yield (Φ) ranges from 0.42–0.58 in DMSO .
Pharmaceutical Development
Drug Design Scaffold
The compound’s rigid structure serves as a template for kinase inhibitors (e.g., CDK4/6) and topoisomerase II antagonists . Derivatives with modified benzyl groups show improved bioavailability (e.g., logP < 3.5) .
Preclinical Studies
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Pharmacokinetics: Moderate plasma protein binding (78–82%) and hepatic clearance (CL = 15 mL/min/kg) in rodent models .
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Toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a favorable safety profile.
| Supplier | Purity | Packaging | Price (USD) | Reference |
|---|---|---|---|---|
| AA Blocks | 98% | 500 mg | 173 | |
| ChemDiv | 95% | 1 g | 273 | |
| VulcanChem | 99% | 5 g | 510 |
Safety Notes:
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Hazard Statements: H302 (Harmful if swallowed).
Future Directions
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Structure-Activity Relationships: Systematic modification of the chlorobenzyl and cyano groups to optimize potency.
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Nanoparticle Delivery: Encapsulation in PEGylated liposomes to enhance aqueous solubility.
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Clinical Translation: Phase I trials for oncology applications are pending toxicokinetic data.
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